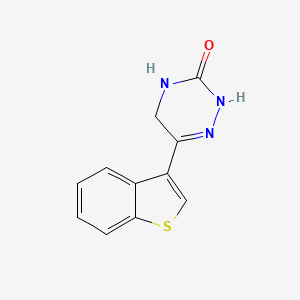
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that features a benzothiophene moiety fused to a dihydro-1,2,4-triazin-3(2H)-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-benzothiophen-3-ylamine with a suitable nitrile or amidine derivative under acidic or basic conditions to form the triazine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and automated systems may also be employed to ensure consistent product quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, and catalysts).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Aplicaciones Científicas De Investigación
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mecanismo De Acción
The mechanism of action of 6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by forming a stable complex with the active site or alter receptor function by binding to its ligand-binding domain . The exact mechanism depends on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzothiophen-3-yl-4,5-dihydro-1,2,4-triazin-3(2H)-one: A structural isomer with similar properties but different reactivity.
Methylbenzothiophen derivatives: Compounds with methyl groups attached to the benzothiophene ring, affecting their chemical behavior.
Dibenzothiophen derivatives: Compounds with two benzothiophene units, offering different electronic and steric properties.
Uniqueness
6-(1-Benzothiophen-3-yl)-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific combination of a benzothiophene moiety and a triazine ring. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance.
Propiedades
Número CAS |
88020-21-7 |
|---|---|
Fórmula molecular |
C11H9N3OS |
Peso molecular |
231.28 g/mol |
Nombre IUPAC |
6-(1-benzothiophen-3-yl)-4,5-dihydro-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C11H9N3OS/c15-11-12-5-9(13-14-11)8-6-16-10-4-2-1-3-7(8)10/h1-4,6H,5H2,(H2,12,14,15) |
Clave InChI |
JNTMLWHOQFFNDY-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NNC(=O)N1)C2=CSC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


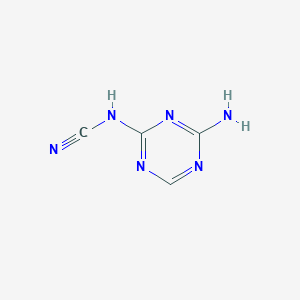
![3-(4-((E)-2-[4-(Dibutylamino)phenyl]vinyl)-1-pyridiniumyl)-1-propanesulfonate](/img/structure/B14379619.png)

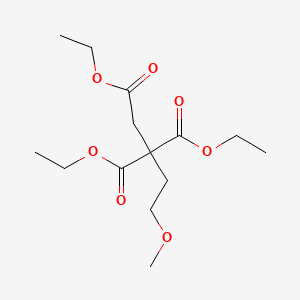
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
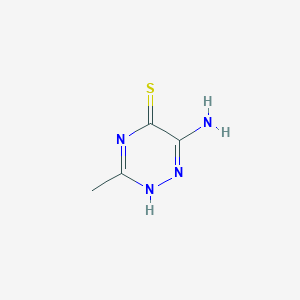
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
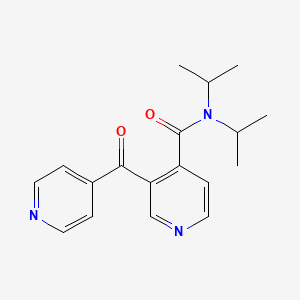
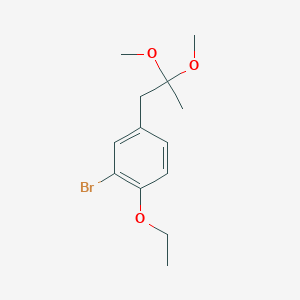
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![1,1'-(Pyridine-2,6-diyl)bis[3-(2-hydroxyanilino)but-2-en-1-one]](/img/structure/B14379675.png)
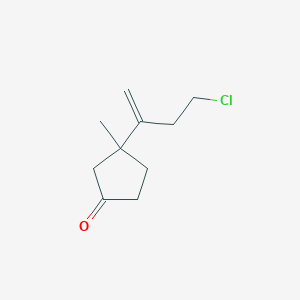
![Ethyl 2-[2-(2-nitrophenyl)ethenyl]benzoate](/img/structure/B14379680.png)
